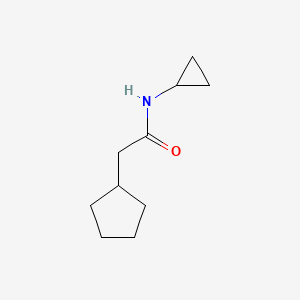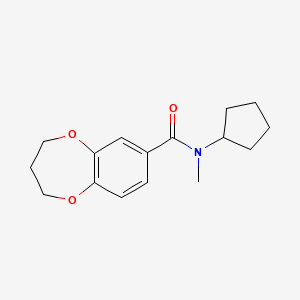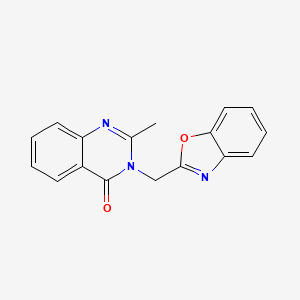
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has been widely used in scientific research applications due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which leads to an increase in locomotor activity and a decrease in food intake. This compound has also been shown to have analgesic effects and to reduce anxiety and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone in lab experiments is its unique properties. This compound has been shown to have a high affinity for dopamine transporters, which makes it a useful tool for studying the dopamine system. However, one of the main limitations of using this compound is its potential for abuse. Therefore, it is important to handle this compound with care and to use it only for scientific research purposes.
Zukünftige Richtungen
There are many future directions for the study of 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone. One possible direction is the development of new drugs based on the structure of this compound. Another possible direction is the study of the long-term effects of this compound on the brain and behavior. Additionally, more research is needed to understand the mechanism of action of this compound and its potential for abuse.
Conclusion
In conclusion, 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a unique chemical compound that has been widely used in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. This compound has the potential to be a useful tool for studying the dopamine system and for the development of new drugs. However, it is important to handle this compound with care and to use it only for scientific research purposes.
Synthesemethoden
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone can be synthesized using various methods. One of the most common methods is the reaction between 4-methylpiperidine and tert-butyl thiol in the presence of a Lewis acid catalyst such as zinc chloride. The reaction takes place at room temperature and yields 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone as the main product.
Wissenschaftliche Forschungsanwendungen
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone has been widely used in scientific research applications. It has been used as a reference compound for the development of new drugs and as a tool for studying the structure-activity relationship of various compounds. This compound has also been used in the development of new analytical methods for the detection and quantification of drugs in biological samples.
Eigenschaften
IUPAC Name |
2-tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c1-10-5-7-13(8-6-10)11(14)9-15-12(2,3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAUBAYDNFSAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)




![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)

![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)



![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)